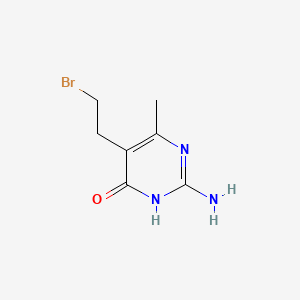
2-Amino-5-(2-bromoethyl)-6-methyl-4-pyrimidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-5-(2-bromoethyl)-6-methylpyrimidin-4-ol is a chemical compound with the molecular formula C7H10BrN3O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-(2-bromoethyl)-6-methylpyrimidin-4-ol typically involves the bromination of 2-amino-6-methylpyrimidin-4-ol followed by the introduction of the bromoethyl group. One common method involves the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, solvent, and concentration can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-5-(2-bromoethyl)-6-methylpyrimidin-4-ol can undergo various chemical reactions, including:
Nucleophilic substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at moderate temperatures.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or nitric acid can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed in these reactions.
Major Products Formed
Nucleophilic substitution: Products include substituted pyrimidines with various functional groups such as azides, thiols, or ethers.
Oxidation: Products include nitro or nitroso derivatives of the original compound.
Reduction: Products include primary or secondary amines and alcohols.
Applications De Recherche Scientifique
2-amino-5-(2-bromoethyl)-6-methylpyrimidin-4-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting nucleic acid synthesis and repair.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 2-amino-5-(2-bromoethyl)-6-methylpyrimidin-4-ol depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes involved in nucleic acid synthesis or repair. The bromoethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of their function. The compound may also interact with specific receptors or proteins, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-amino-4,6-dimethylpyrimidine: Similar structure but lacks the bromoethyl group.
2-amino-5-bromopyrimidine: Similar structure but lacks the methyl and bromoethyl groups.
2-amino-4-methylpyrimidine: Similar structure but lacks the bromoethyl group.
Uniqueness
2-amino-5-(2-bromoethyl)-6-methylpyrimidin-4-ol is unique due to the presence of both the bromoethyl and methyl groups, which confer specific chemical reactivity and biological activity. The bromoethyl group allows for nucleophilic substitution reactions, while the methyl group can influence the compound’s electronic properties and steric effects.
Propriétés
Formule moléculaire |
C7H10BrN3O |
|---|---|
Poids moléculaire |
232.08 g/mol |
Nom IUPAC |
2-amino-5-(2-bromoethyl)-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H10BrN3O/c1-4-5(2-3-8)6(12)11-7(9)10-4/h2-3H2,1H3,(H3,9,10,11,12) |
Clé InChI |
UBRVUFNJVNUYMC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)NC(=N1)N)CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[4-(diethylamino)benzylidene]-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11711932.png)
![3-{[(E)-(4-hydroxyphenyl)methylidene]amino}-2-methylquinazolin-4(3H)-one](/img/structure/B11711942.png)





![2-ethoxy-4-[(E)-[2-(9H-purin-6-yl)hydrazin-1-ylidene]methyl]phenol](/img/structure/B11711979.png)



![N'-[(E)-(4-methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11712003.png)
![(2E)-1-(2,4-dinitrophenyl)-2-[(2E)-3-(4-fluorophenyl)-1-phenylprop-2-en-1-ylidene]hydrazine](/img/structure/B11712004.png)
